molecular formula C23H14FN3OS2 B2357316 N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide CAS No. 879074-17-6

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide

Cat. No.: B2357316
CAS No.: 879074-17-6
M. Wt: 431.5
InChI Key: VUYOXEHQYJAFFO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a fluorophenyl group, two thiophene rings, and a quinoxaline core with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.

    Introduction of Thiophene Rings: The thiophene rings are introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide
  • N-(2-bromophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide
  • N-(2-methylphenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide

Uniqueness

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

Biological Activity

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide is a synthetic compound belonging to the quinoxaline family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a quinoxaline core substituted with a fluorophenyl group and two thiophene rings. The synthesis typically involves several steps:

  • Formation of the Quinoxaline Core : Condensation of an o-phenylenediamine derivative with a diketone.
  • Introduction of Thiophene Rings : Achieved through cross-coupling reactions (e.g., Suzuki or Stille coupling).
  • Fluorophenyl Group Attachment : Via nucleophilic aromatic substitution.
  • Carboxamide Formation : Converting a carboxylic acid derivative to a carboxamide using carbodiimides.

Antimicrobial Properties

Research has demonstrated significant antimicrobial activity of this compound against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against selected bacterial strains, indicating potent antibacterial activity .
  • Biofilm Inhibition : It effectively reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

  • Mechanism of Action : It may inhibit specific kinases or interact with DNA, leading to apoptosis in cancer cells.
  • In vitro Studies : Various derivatives have shown significant cytotoxic effects on cancer cell lines, with some compounds demonstrating IC50 values below 10 μM .

The biological activity of this compound is attributed to its ability to interact with molecular targets within cells:

  • Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM for these targets .
  • Synergistic Effects : It has shown synergistic activity when combined with other antibiotics, enhancing their efficacy against resistant strains .

Case Studies and Experimental Data

A series of studies have highlighted the compound's promising biological activities:

Activity TypeMeasurement/ResultReference
AntimicrobialMIC: 0.22 - 0.25 μg/mL
Biofilm ReductionSuperior % reduction compared to Ciprofloxacin
CytotoxicityIC50 < 10 μM in cancer cell lines
Enzyme InhibitionIC50 for DNA gyrase: 12.27 - 31.64 μM
Hemolytic Activity% Lysis: 3.23 - 15.22%

Properties

IUPAC Name

N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14FN3OS2/c24-17-3-1-2-4-18(17)27-23(28)14-5-6-19-20(11-14)26-22(16-8-10-30-13-16)21(25-19)15-7-9-29-12-15/h1-13H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYOXEHQYJAFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CSC=C4)C5=CSC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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